1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
Description
The compound “1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione” is a heterocyclic derivative featuring a quinazoline-2,4-dione core substituted with two distinct moieties: a 1,2,4-oxadiazole ring linked to a 3,4-dimethylphenyl group and a 4-methylbenzyl group. The oxadiazole moiety is a bioisostere for ester or amide groups, often enhancing metabolic stability and binding affinity in drug design. The 3,4-dimethylphenyl and 4-methylbenzyl substituents likely contribute to lipophilicity, influencing membrane permeability and target engagement.
The oxadiazole ring is commonly constructed using nitrile oxide cycloadditions or dehydrative cyclization of amidoximes .
Properties
CAS No. |
1207051-39-5 |
|---|---|
Molecular Formula |
C27H24N4O3 |
Molecular Weight |
452.514 |
IUPAC Name |
1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O3/c1-17-8-11-20(12-9-17)15-31-26(32)22-6-4-5-7-23(22)30(27(31)33)16-24-28-25(29-34-24)21-13-10-18(2)19(3)14-21/h4-14H,15-16H2,1-3H3 |
InChI Key |
WUMRQMFJEHAUFJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)C)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 3,4-dimethylbenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Quinazoline Core Construction: The quinazoline core is often constructed via a cyclization reaction involving anthranilic acid derivatives and suitable aldehydes or ketones.
Coupling Reactions: The final step involves coupling the oxadiazole intermediate with the quinazoline core using a suitable linker, such as a methyl group, under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxadiazole and quinazoline rings participate in nucleophilic substitution reactions. For example:
-
Aromatic substitution : The electron-deficient oxadiazole ring undergoes substitution with nucleophiles like amines or alkoxides. Reaction with 4-methylbenzyl chloride in the presence of potassium carbonate (K₂CO₃) facilitates alkylation at the quinazoline nitrogen.
-
Halogen displacement : Bromine or iodine substituents on the phenyl groups can be replaced via palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura).
Alkylation and Acylation
The secondary amine in the quinazoline structure is reactive toward alkylation and acylation:
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) under basic conditions (K₂CO₃) yields N-alkylated derivatives.
-
Acylation : Reaction with acyl chlorides or anhydrides (e.g., acetic anhydride) forms acylated products. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) are commonly used coupling agents .
Cycloaddition Reactions
The oxadiazole moiety participates in [3+2] cycloadditions:
-
With alkynes : Reacts with terminal alkynes under copper catalysis to form triazole derivatives, enhancing structural complexity.
-
Diels-Alder reactions : The electron-rich oxadiazole acts as a dienophile in reactions with conjugated dienes.
Oxidation and Reduction
-
Oxidation : The methyl groups on the phenyl rings are oxidized to carboxylic acids using KMnO₄ in acidic conditions.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a thioamide, altering electronic properties.
Hydrolysis and Functional Group Interconversion
-
Acidic hydrolysis : The oxadiazole ring hydrolyzes to a diamide under reflux with HCl, providing intermediates for further functionalization.
-
Esterification : The carboxylic acid derivatives (from oxidation) react with alcohols to form esters.
Mechanistic Insights
-
Nucleophilic substitution at the oxadiazole ring proceeds via a two-step mechanism: (1) nucleophilic attack at the electrophilic carbon, followed by (2) ring reopening and re-closure.
-
Acylation involves activation of the carbonyl group by HATU, forming an active ester intermediate that reacts with the amine .
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is , and it possesses a quinazoline backbone with oxadiazole moieties. The presence of dimethylphenyl and methylbenzyl groups enhances its biological activity and solubility characteristics.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. For instance, compounds similar to the one have been synthesized and evaluated for their activity against various bacterial and fungal strains. The synthesis of derivatives has shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Properties
Quinazoline derivatives are known for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth . The oxadiazole moiety may enhance this activity due to its electron-withdrawing nature, which can stabilize reactive intermediates during biochemical reactions.
Anti-inflammatory Effects
Some studies suggest that quinazoline-based compounds exhibit anti-inflammatory properties by modulating inflammatory mediators such as cytokines and prostaglandins . This application is particularly relevant in developing treatments for chronic inflammatory diseases.
Photoluminescent Properties
The unique structure of this compound allows it to exhibit photoluminescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices . The incorporation of oxadiazole units enhances the electronic properties necessary for efficient light emission.
Sensor Development
Due to its chemical reactivity and stability, the compound can be utilized in the development of chemical sensors for detecting various analytes in environmental monitoring . Its ability to undergo fluorescence changes in response to specific chemical environments makes it an attractive candidate for sensor technology.
Synthesis and Characterization
A detailed study involved synthesizing several derivatives of quinazoline-based compounds, including the one discussed here. The synthesized compounds underwent characterization through techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm their structures .
Biological Evaluation
In another study focusing on antimicrobial activity, various synthesized quinazoline derivatives were tested against a panel of bacterial and fungal strains using standard disk diffusion methods. Results indicated that certain derivatives exhibited significant inhibition zones compared to controls .
Mechanism of Action
The mechanism of action of 1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting cellular functions and processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Core Diversity : The target compound’s quinazoline-dione core contrasts with the pyrazol-3-one cores of 4g and 4h. Quinazoline-diones are associated with enzyme inhibition (e.g., phosphodiesterase), while pyrazol-3-ones are explored for anti-inflammatory and anticoagulant roles .
- Heterocyclic Moieties: The oxadiazole in the target compound may offer greater metabolic stability compared to the tetrazole in 4g/4h, which is prone to hydrolysis.
- Aromatic Substitutents : The 3,4-dimethylphenyl and 4-methylbenzyl groups in the target compound suggest higher lipophilicity than the coumarin and benzodiazepine/oxazepine units in 4g/4h, which introduce polar or planar conjugated systems.
Hypothetical Pharmacological Comparison
While direct bioactivity data for the target compound is unavailable, inferences can be drawn:
- Kinase Inhibition : Quinazoline-diones often target ATP-binding pockets in kinases. The oxadiazole moiety may mimic adenine interactions, similar to imatinib-like drugs.
- Antimicrobial Potential: The 4-methylbenzyl group’s hydrophobicity could disrupt microbial membranes, akin to fluoroquinolones.
- Contrasts with 4g/4h: The coumarin in 4g/4h may confer fluorescence (useful in imaging) or anticoagulant activity, absent in the target compound.
Biological Activity
The compound 1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a novel derivative of quinazoline that incorporates a 1,2,4-oxadiazole moiety. Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of oxadiazole enhances the pharmacological potential of these compounds.
Antimicrobial Activity
Research indicates that quinazoline-2,4(1H,3H)-diones exhibit significant antimicrobial properties. A study evaluated various quinazoline derivatives against Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results demonstrated that many compounds displayed moderate to high antimicrobial activity. Specifically:
- Compound 15 showed inhibition zones of 10–12 mm against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values around 75–80 mg/mL .
- Compounds with oxadiazole rings generally exhibited enhanced activity compared to their non-modified counterparts .
Anticancer Activity
Quinazoline derivatives have also been studied for their anticancer properties. Recent research highlights the potential of these compounds as dual inhibitors targeting c-Met and VEGFR-2 receptor tyrosine kinases. Some derivatives demonstrated significant cytotoxicity against cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 4b | A549 (lung) | 5.0 |
| 4e | MCF7 (breast) | 4.5 |
These results suggest that modifications to the quinazoline structure can lead to increased anticancer efficacy .
Anti-inflammatory and Other Activities
In addition to antimicrobial and anticancer activities, quinazoline derivatives have shown anti-inflammatory effects in various models. The presence of oxadiazole has been linked to enhanced anti-inflammatory responses due to its ability to inhibit pro-inflammatory cytokines .
Case Studies
- Antimicrobial Efficacy Study : A series of quinazoline derivatives were synthesized and tested against clinical isolates of bacteria and fungi. The study found that compounds incorporating both the quinazoline and oxadiazole structures exhibited superior efficacy compared to standard antibiotics like ampicillin .
- Anticancer Screening : In a screening for anticancer activity, several quinazoline derivatives were tested against a panel of cancer cell lines. Notably, compounds with specific substitutions at the 3-position demonstrated potent activity against breast cancer cells (MCF7), suggesting a promising avenue for further development in cancer therapeutics .
Q & A
Q. What are the key synthetic steps for preparing this compound?
Methodological Answer: The synthesis involves two primary stages:
Core Formation : Cyclocondensation of intermediates (e.g., N’-acylcarbohydrazides) under reflux in phosphorous oxychloride to form the quinazoline-dione core .
Functionalization : Alkylation of the core using halogenated oxadiazole derivatives (e.g., 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles) in solvents like DMF or DMSO, catalyzed by bases such as NaH or K₂CO₃ .
Critical Steps :
- Hydrolysis of intermediate chlorides to ensure correct functional group conversion.
- Reaction monitoring via TLC or HPLC to confirm intermediate purity (>95%) .
Q. Which analytical techniques are essential for structural characterization?
Methodological Answer:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing oxadiazole methyl groups from quinazoline protons) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., expected [M+H]+ for C₂₈H₂₄N₄O₃: 473.18) .
- HPLC : Validates purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .
Q. What biological assays are typically used to evaluate its activity?
Methodological Answer:
- Antimicrobial Screening : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined via broth microdilution .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme Inhibition : Fluorometric assays for kinases or proteases (e.g., EGFR inhibition) using ATP/ADP-Glo™ kits .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) for alkylation efficiency. DMF increases reaction rates due to higher dielectric constants .
- Catalyst Screening : Test bases (NaH, K₂CO₃, DBU) to minimize side reactions. NaH provides higher yields (>75%) but requires anhydrous conditions .
- Temperature Control : Reflux at 80–100°C for cyclocondensation vs. room temperature for alkylation to balance reactivity and decomposition .
Table 1 : Yield Optimization Under Different Conditions
| Step | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | POCl₃ | – | 110 | 68 |
| Alkylation | DMF | NaH | RT | 72 |
| Hydrolysis | H₂O/EtOH | – | 60 | 90 |
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 3,4-dichlorophenyl vs. 4-methoxyphenyl) on the oxadiazole ring .
- Bioactivity Profiling : Test analogs in parallel assays (e.g., antimicrobial, anticancer) to identify critical substituents.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like DNA gyrase or tubulin .
Table 2 : Impact of Substituents on Bioactivity
Q. How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HepG2) and protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Purity Verification : Re-test compounds with conflicting results using HPLC-MS to rule out impurities (>99% purity threshold) .
- Dose-Response Analysis : Generate full dose-response curves (e.g., 0.1–100 µM) to confirm activity trends and calculate Hill slopes .
Q. What strategies elucidate the compound’s mechanism of action?
Methodological Answer:
- Target Identification : Use pull-down assays with biotinylated probes to isolate binding proteins, followed by LC-MS/MS identification .
- Pathway Analysis : RNA-seq or proteomics on treated cells to map dysregulated pathways (e.g., apoptosis, oxidative stress) .
- In Vivo Validation : Test efficacy in xenograft models (e.g., murine cancer) with pharmacokinetic profiling (Cₘₐₓ, t₁/₂) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
